molecular formula C7H9N3O2 B13903897 N-Pyrazin-2-ylalanine CAS No. 87831-85-4

N-Pyrazin-2-ylalanine

Cat. No.: B13903897
CAS No.: 87831-85-4
M. Wt: 167.17 g/mol
InChI Key: HHPOTEDHKHCARL-UHFFFAOYSA-N
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Description

N-Pyrazin-2-ylalanine is a compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their wide range of applications in pharmaceuticals, agriculture, and industry due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Pyrazin-2-ylalanine typically involves the reaction of pyrazine-2-carboxylic acid with alanine under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the pyrazine and alanine moieties .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Pyrazin-2-ylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Pyrazin-2-ylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Pyrazin-2-ylalanine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in signal transduction, leading to altered cellular responses .

Comparison with Similar Compounds

  • Pyrazine-2-carboxylic acid
  • Pyrazinamide
  • Pyrazine-2-amine

Comparison: N-Pyrazin-2-ylalanine is unique due to its specific structure, which combines the pyrazine ring with an alanine moiety. This structural feature imparts distinct chemical and biological properties compared to other pyrazine derivatives. For example, while pyrazinamide is primarily used as an antituberculosis agent, this compound’s applications extend to enzyme inhibition and potential therapeutic uses .

Properties

CAS No.

87831-85-4

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-(pyrazin-2-ylamino)propanoic acid

InChI

InChI=1S/C7H9N3O2/c1-5(7(11)12)10-6-4-8-2-3-9-6/h2-5H,1H3,(H,9,10)(H,11,12)

InChI Key

HHPOTEDHKHCARL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=NC=CN=C1

Origin of Product

United States

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